[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of pyrazole derivatives with appropriate carboxylating agents. One common method is the esterification of pyrazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then reacted with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives. It may also serve as a probe for investigating the biological activity of related compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole-3-carboxylic acid: A precursor in the synthesis of [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid.
Methyl pyrazole-3-carboxylate: An intermediate in the synthesis process.
Pyrazole-1-acetic acid: A related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific ester and acetic acid functional groups, which confer distinct reactivity and properties
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate for the synthesis of more complex molecules and the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(3-methoxycarbonylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOYPUWGNSGSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170089-42-5 |
Source
|
Record name | 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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